4-(3-Fluorophenyl)morpholine-2-carboxylic acid
Overview
Description
“4-(3-Fluorophenyl)morpholine-2-carboxylic acid” is a chemical compound with the molecular formula C11H12FNO3. It has a molecular weight of 225.22 g/mol. The IUPAC name for this compound is 4-[(4-fluorophenyl)acetyl]-2-morpholinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “4-(3-Fluorophenyl)morpholine-2-carboxylic acid” consists of a morpholine ring attached to a fluorophenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C13H14FNO4/c14-10-3-1-9(2-4-10)7-12(16)15-5-6-19-11(8-15)13(17)18/h1-4,11H,5-8H2,(H,17,18) .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Biological Activity: A derivative of 4-(3-Fluorophenyl)morpholine, namely 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized for biological activities like antibacterial, antioxidant, and anti-TB activities. It exhibited remarkable anti-TB and superior anti-microbial activities (Mamatha S.V et al., 2019).
Crystal Structure and Properties
- Crystal Structure Analysis: The crystal structure of a related compound, (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, was analyzed, indicating a Z configuration and a dihedral angle between two benzene rings (B. Chai & Changling Liu, 2011).
Enantiopure Synthesis
- Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid: This compound was synthesized from dimethoxyacetaldehyde and serine methyl ester, with potential applications in peptidomimetic chemistry (Filippo Sladojevich et al., 2007).
Antitumor Activity
- Antitumor Activity of Derivatives: A derivative, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines (Zhi-hua Tang & W. Fu, 2018).
Synthesis of Key Intermediates for Pharmaceuticals
- Synthesis of Aprepitant Intermediate: Efficient synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was developed (S. Wang, 2015).
- Synthesis of NK1 Receptor Antagonist Aprepitant: An efficient synthesis method for the NK1 receptor antagonist Aprepitant, which involved crystallization-induced diastereoselective transformation, was described (K. Brands et al., 2003).
Antibacterial Activity
- Synthesis and Antibacterial Activity: Various derivatives of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized and displayed potent antimicrobial activity (D. B. Janakiramudu et al., 2017).
properties
IUPAC Name |
4-(3-fluorophenyl)morpholine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-2-1-3-9(6-8)13-4-5-16-10(7-13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXLSAHUYGGLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)morpholine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.